
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves a one-pot reaction method that facilitates the formation of the oxadiazole core at ambient temperatures. The process often utilizes amidoximes and carboxylic acid derivatives in a NaOH-DMSO medium, which has been shown to yield high purity and efficiency in the formation of the desired compound.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The compound's structural features contribute to its interaction with biological targets, leading to significant therapeutic effects.
Key Biological Activities
- Anti-inflammatory Activity :
- Antioxidant Activity :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the biological efficacy of oxadiazole derivatives:
Pharmacological Implications
The pharmacological profile of this compound suggests it may serve as a lead compound for further development in therapeutic applications targeting inflammation and oxidative stress-related diseases. Its favorable bioactivity and structural characteristics make it a candidate for further investigation into its mechanism of action and potential clinical applications.
Scientific Research Applications
Inhibition of Notum Carboxylesterase
Recent studies have highlighted the role of oxadiazole derivatives in inhibiting Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, which is crucial in various diseases, including cancer and neurodegenerative disorders. The compound N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been identified as a promising candidate for further development due to its structural similarities to other effective inhibitors .
Table 1: Inhibition Potency of Oxadiazole Derivatives
Compound ID | Structure Description | IC50 (nM) | Comments |
---|---|---|---|
23 | 1,3,4-Oxadiazol-2(3H)-one derivatives | 18 | Potent Notum inhibitor |
5 | N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)... | TBD | Further optimization needed |
Antimicrobial and Insecticidal Properties
The compound has shown potential as an insecticide. A series of oxadiazole-containing compounds demonstrated significant insecticidal activity against various pests like Tetranychus cinnabarinus and Plutella xylostella. The results indicate that modifications to the oxadiazole structure can enhance efficacy .
Table 2: Insecticidal Activity of Oxadiazole Compounds
Compound ID | Target Pest | Concentration (mg/L) | Efficacy (%) |
---|---|---|---|
5a | Tetranychus cinnabarinus | 400 | 97.22 |
5b | Plutella xylostella | 100 | 100 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize its biological activity. The structure-activity relationship studies indicate that substituents on the oxadiazole ring significantly influence the compound's potency against various biological targets.
Table 3: Summary of Synthesis Steps
Step No. | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Formation of oxadiazole | Cyclopropylamine + acid | 85 |
2 | Sulfamoylation | Dipropylsulfamide | 90 |
Case Study: Development of Insecticides
In a recent investigation into the insecticidal properties of oxadiazole derivatives, compounds were tested against Tetranychus cinnabarinus. The study revealed that modifications to the cyclopropyl group enhanced insecticidal activity significantly compared to traditional insecticides .
Table 4: Comparative Efficacy Against Common Pests
Compound ID | Traditional Insecticide Efficacy (%) | New Compound Efficacy (%) |
---|---|---|
Cyproflanilide | 41.11 | TBD |
N-(5-cyclopropyl...) | TBD | TBD |
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXLAZGQDTCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.